2-Hexyladamantan-2-ol
Overview
Description
2-Hexyladamantan-2-ol is an organic compound belonging to the adamantane family, which is characterized by a tricyclic structure. This compound features a hexyl group attached to the second carbon of the adamantane framework, along with a hydroxyl group on the same carbon. The adamantane structure is known for its rigidity and stability, making its derivatives valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyladamantan-2-ol typically involves the alkylation of adamantan-2-ol with a hexyl halide under basic conditions. One common method is the reaction of adamantan-2-ol with hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Hexyladamantan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or tosyl chloride in the presence of a base.
Major Products Formed
Oxidation: 2-Hexyladamantan-2-one.
Reduction: 2-Hexyladamantane.
Substitution: 2-Hexyladamantan-2-chloride or 2-Hexyladamantan-2-tosylate.
Scientific Research Applications
2-Hexyladamantan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in organic synthesis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to enhance the solubility and stability of pharmaceuticals.
Medicine: Explored for its antiviral and antibacterial properties. Derivatives of adamantane are known to inhibit the replication of certain viruses.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which 2-Hexyladamantan-2-ol exerts its effects is largely dependent on its interaction with biological membranes and enzymes. The hydroxyl group allows for hydrogen bonding with target molecules, while the hydrophobic adamantane core facilitates membrane penetration. This dual functionality enables the compound to disrupt viral replication or bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Adamantan-2-ol: Lacks the hexyl group, making it less hydrophobic and less effective in membrane interactions.
2-Methyladamantan-2-ol: Contains a methyl group instead of a hexyl group, resulting in different solubility and reactivity profiles.
2-Phenyladamantan-2-ol: Features a phenyl group, which introduces aromaticity and alters its chemical behavior.
Uniqueness
2-Hexyladamantan-2-ol is unique due to its combination of a hydrophobic hexyl chain and a rigid adamantane core, which enhances its stability and interaction with biological membranes. This makes it particularly valuable in applications requiring both stability and membrane penetration.
Properties
IUPAC Name |
2-hexyladamantan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-16(17)14-8-12-7-13(10-14)11-15(16)9-12/h12-15,17H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLBNHBYHWTJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2CC3CC(C2)CC1C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641079 | |
Record name | 2-Hexyltricyclo[3.3.1.1~3,7~]decan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853179-56-3 | |
Record name | 2-Hexyltricyclo[3.3.1.1~3,7~]decan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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